molecular formula C9H9BO4 B13474650 (2-Oxochroman-7-yl)boronic acid

(2-Oxochroman-7-yl)boronic acid

Cat. No.: B13474650
M. Wt: 191.98 g/mol
InChI Key: RZSLMVULBFYTBZ-UHFFFAOYSA-N
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Description

(2-Oxochroman-7-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The specific structure of this compound includes a chroman ring system with a boronic acid functional group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxochroman-7-yl)boronic acid typically involves the reaction of a chroman derivative with a boron-containing reagent. One common method is the Miyaura borylation, which involves the reaction of a halogenated chroman with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: (2-Oxochroman-7-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Allylboronic acid

Comparison: (2-Oxochroman-7-yl)boronic acid is unique due to its chroman ring system, which imparts specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions. Compared to simpler boronic acids like phenylboronic acid, it may offer enhanced performance in certain applications due to these unique structural features .

Properties

Molecular Formula

C9H9BO4

Molecular Weight

191.98 g/mol

IUPAC Name

(2-oxo-3,4-dihydrochromen-7-yl)boronic acid

InChI

InChI=1S/C9H9BO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1,3,5,12-13H,2,4H2

InChI Key

RZSLMVULBFYTBZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(CCC(=O)O2)C=C1)(O)O

Origin of Product

United States

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